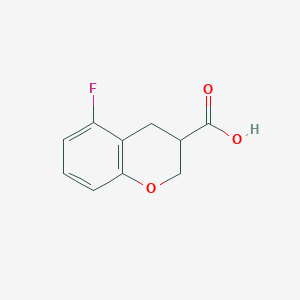

5-Fluorochroman-3-carboxylic acid

Beschreibung

Historical Context of Chroman Derivatives in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif found in a wide variety of natural products and synthetic compounds that exhibit significant pharmacological activities. researchgate.netnih.gov Historically, the importance of chroman derivatives can be traced back to the discovery and study of natural compounds like tocopherols (B72186) (Vitamin E), which feature a chroman ring and are essential for their antioxidant properties. nih.govnih.gov

Over the decades, medicinal chemists have extensively explored the chroman scaffold, leading to the development of a diverse range of therapeutic agents. researchgate.netbldpharm.com The structural versatility of the chroman ring system allows for substitutions at various positions, leading to a broad spectrum of biological effects. researchgate.netnih.gov These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. nih.govnih.gov For instance, some chroman derivatives have been investigated for their potential as anticancer agents, with compounds like Ormeloxifene being a notable example of a chroman-based selective estrogen receptor modulator (SERM). nih.govnih.gov

The chroman-4-one (or 4-chromanone) subclass has been particularly fruitful in drug discovery, serving as a key intermediate and a privileged structure in its own right. wiley-vch.de The exploration of flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones) has further expanded the therapeutic landscape of this chemical family. wiley-vch.de The sustained interest in chroman derivatives underscores their proven track record and continued potential as a foundational scaffold for the design of new and improved therapeutic molecules.

Rationale for Fluorination in Chroman Scaffolds for Enhanced Biological Activity

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry to enhance biological activity and optimize pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to address various challenges in drug design.

One of the primary reasons for fluorination is to improve metabolic stability . The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic deactivation of the drug can be blocked, leading to a longer half-life and improved bioavailability.

Fluorination also profoundly influences the physicochemical properties of a molecule. As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a compound's solubility, membrane permeability, and binding interactions. Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.

Furthermore, the introduction of fluorine can lead to increased binding affinity for the target protein. The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, within the protein's binding pocket. It can also induce conformational changes in the molecule that favor a more optimal binding orientation. This strategic placement of fluorine to enhance non-covalent interactions is a key aspect of modern rational drug design.

The table below summarizes the key properties of fluorine that are exploited in medicinal chemistry.

| Property | Implication in Drug Design |

| High Electronegativity | Alters electron distribution, impacting pKa, dipole moment, and binding interactions. |

| Small van der Waals Radius | Acts as a bioisostere for hydrogen, allowing for substitution with minimal steric disruption. |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidative metabolism. |

| Increased Lipophilicity | Can improve membrane permeability and bioavailability. |

Scope and Significance of 5-Fluorochroman-3-carboxylic Acid Research

While direct and extensive research on this compound is not widely published, its potential significance can be inferred from the well-established principles of medicinal chemistry and the known activities of its constituent parts. The compound combines the privileged chroman scaffold, a carboxylic acid functional group, and a strategically placed fluorine atom on the aromatic ring.

The chroman-3-carboxylic acid core itself is a subject of interest. Carboxylic acid moieties are present in approximately 25% of all commercial pharmaceuticals and are known to be crucial for interacting with biological targets, often acting as a key hydrogen bond donor and acceptor. This functional group can also significantly impact a compound's solubility and pharmacokinetic profile.

The placement of the fluorine atom at the 5-position of the chroman ring is particularly noteworthy. This position is part of the aromatic ring of the scaffold, and fluorination here can have several predictable effects based on the principles outlined in the previous section. It would be expected to increase the metabolic stability of the aromatic ring by preventing hydroxylation at that position. Furthermore, the strong electron-withdrawing nature of the fluorine atom would alter the electronic properties of the entire benzopyran system, potentially influencing the binding affinity of the molecule to various biological targets.

Given the broad range of biological activities associated with chroman derivatives, the investigation of this compound could be a promising avenue for the discovery of novel therapeutic agents. For example, derivatives of quinolone-3-carboxylic acid, which share the carboxylic acid feature, have been extensively developed as potent antibacterial agents. It is conceivable that this compound could serve as a scaffold for new classes of antimicrobial or anticancer agents. nih.gov

The research into this specific molecule would likely involve its synthesis, followed by a comprehensive evaluation of its biological activities across various assays. Structure-activity relationship (SAR) studies, where the chroman scaffold is further modified, would be essential to optimize its potency and selectivity for a particular biological target. The significance of this compound, therefore, lies in its potential as a novel building block for creating new chemical entities with enhanced drug-like properties, leveraging the proven benefits of both the chroman scaffold and the strategic use of fluorine in medicinal chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

5-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |

InChI-Schlüssel |

GNFIMZHLKPANIQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(COC2=C1C(=CC=C2)F)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Fluorochroman 3 Carboxylic Acid and Its Analogs

Strategies for Regioselective Fluorination of Chroman-3-carboxylic Acid Core

Achieving regioselective fluorination on the chroman system is a critical challenge in the synthesis of specifically substituted analogs. The electronic nature of the chroman ring system dictates the reactivity and accessibility of different positions for fluorination.

Anodic Fluorination Approaches

Anodic fluorination represents a powerful electrochemical method for the direct introduction of fluorine into organic molecules. This technique avoids the use of harsh and often toxic chemical fluorinating agents. Research into the anodic fluorination of related chromanone systems has paved the way for its application to the chroman core. For instance, the anodic monofluorination of (E)-3-benzylidene-2,3-dihydrochroman-4-one derivatives has been successfully achieved, yielding the corresponding 2-fluorochromanones with high selectivity. acs.org This process, conducted in an electrolyte solution containing a fluoride (B91410) salt, demonstrates that electrochemical methods can regioselectively target the position alpha to the heterocyclic oxygen atom. acs.org

The general principle involves the oxidation of the substrate at the anode to generate a carbocationic intermediate, which is then trapped by a fluoride ion from the electrolyte. The choice of electrolyte, solvent, and electrode material is crucial for controlling the reaction's efficiency and selectivity. acs.org While direct anodic fluorination of the chroman-3-carboxylic acid core at the C-5 position has not been extensively detailed, the established protocols on similar fused-oxygen heterocycles provide a strong foundation for future development. acs.orgacs.org

Table 1: Anodic Fluorination of Chromanone Derivatives This table summarizes representative results from the anodic fluorination of chromanone systems, which serve as a model for the fluorination of the chroman core.

| Substrate | Electrolyte/Solvent | Key Outcome | Reference |

|---|---|---|---|

| (E)-3-Benzylidene-2,3-dihydrochroman-4-one derivatives | Et3N·3HF/MeCN | Selective monofluorination at the C-2 position | acs.org |

| Spiropyrazole-5,3'-chroman-4-ones | Et4NF·4HF/DME | Ring-opening to form (5-pyrazolyl)methyl o-carbomethoxyphenyl ethers via a benzoyl fluoride intermediate | acs.org |

Stereoselective Synthesis of Fluoro-Chroman-Carboxylic Acids

The presence of a stereocenter at the C-3 position of 5-Fluorochroman-3-carboxylic acid means that stereoselective synthesis is highly desirable. Methodologies developed for the synthesis of chiral fluoro-chroman analogs, such as 6-fluoro-chroman-2-carboxylic acid, offer valuable insights.

Enzymatic resolution is a prominent green chemistry approach for obtaining optically pure enantiomers. For example, racemic methyl 6-fluoro-chroman-2-carboxylate has been successfully resolved using two different esterases, EstS and EstR, to produce the (S) and (R)-acids with high enantiomeric excess (>99% and 95-96% ee, respectively). This biocatalytic method is presented as a more sustainable alternative to traditional chemical resolution, which often involves complex procedures and generates significant waste.

Asymmetric catalysis provides another powerful route. While not specifically demonstrated for this compound, related transformations highlight the potential. For instance, the enantioselective synthesis of chiral chroman derivatives can be achieved through intramolecular oxy-Michael additions or the asymmetric hydrogenation of chromene precursors. The use of chiral catalysts, such as bifunctional aminoboronic acids or chiral dual-hydrogen-bond donors, can facilitate highly enantioselective cyclization reactions to form the chroman ring with defined stereochemistry. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities. These modifications can be targeted at the carboxylic acid group or the chroman ring system itself.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations. Standard synthetic protocols can be employed to convert it into various derivatives, such as esters, amides, and acyl halides.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., HCl, H₂SO₄) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amidation: Coupling with an amine, facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or by converting the carboxylic acid to a more reactive acyl chloride, produces amides. This is one of the most common derivatization reactions for carboxylic acids. wiley.com

rsc.orgrsc.org-Sigmatropic Rearrangements: More advanced methods, such as the Ireland-Claisen rearrangement, can be used to synthesize α-substituted carboxylic acid derivatives. This involves the rearrangement of an allyl ester, which could be prepared from this compound, to form a new carbon-carbon bond.

The choice of derivatization reagent and conditions is critical to ensure compatibility with the fluorinated chroman core. rsc.org

Ring Modifications and Annulations on the Chroman System

Modifying the chroman ring itself or fusing new rings onto the scaffold (annulation) can create novel and complex molecular architectures.

Radical Annulation: A novel (4+2) radical annulation strategy has been developed for the synthesis of diverse chroman structures. This method uses readily available N-hydroxyphthalimide (NHPI) esters as radical precursors and olefins as radical acceptors under mild photoredox catalysis conditions. nih.gov This approach provides a pathway to chromans that are not easily accessible through traditional Diels-Alder reactions. nih.gov

Diels-Alder Reactions: The chroman or chromone (B188151) system can be a component in intramolecular Diels-Alder reactions to construct fused heterocyclic systems. For example, (E)-2-(2-propargyloxystyryl)chromones have been used as substrates in microwave-assisted intramolecular Diels-Alder reactions to afford complex fused structures like chromeno[3,4-b]xanthones. rsc.org This demonstrates the utility of the chroman moiety as a scaffold for building polycyclic compounds. The Diels-Alder reaction is a powerful tool for forming six-membered rings with good stereochemical control. wikipedia.org

Other Cyclization Strategies: Various catalytic methods exist for the synthesis and modification of the 2H-chromene ring, which is a close relative and precursor to the chroman system. These include metal-catalyzed cycloisomerizations, secondary amine-catalyzed cascade annulations, and ring-closing metathesis reactions. researchgate.netrsc.orgnih.gov These strategies can be adapted to introduce further complexity and functionalization to the chroman framework.

Table 2: Annulation Strategies for Chroman Ring Systems

| Method | Reactants | Key Feature | Reference |

|---|---|---|---|

| Radical (4+2) Annulation | N-hydroxyphthalimide (NHPI) esters + Olefins | Organo-photoredox catalyzed; constructs chroman framework under mild conditions. | nih.gov |

| Intramolecular Diels-Alder | Substituted 2-styrylchromones with a diene/dienophile system | Microwave-assisted; leads to fused polycyclic systems like xanthones. | rsc.org |

| Cascade Annulation | 2-O-propargylarylaldehydes + Phenols | Secondary amine-catalyzed; rapid access to functionalized 2H-chromenes. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of this compound, this involves employing milder reaction conditions, using less toxic reagents, and improving atom economy.

As previously mentioned, the enzymatic resolution of racemic fluoro-chroman-carboxylic acid esters is a prime example of a green synthetic method. researchgate.net It operates in an aqueous-organic biphasic system under mild conditions, offering high enantioselectivity and avoiding the polluting reagents often used in chemical resolutions.

Other potential green approaches could be adapted from the synthesis of other important bio-based platform chemicals. For example, the catalytic conversion of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable chemicals such as 2,5-furandicarboxylic acid (FDCA) is a major area of green chemistry research. princeton.edu These studies often focus on using non-precious metal catalysts and aqueous reaction media. Similar principles, such as developing catalytic routes from renewable feedstocks, could be envisioned for the future synthesis of the chroman core itself, moving away from petroleum-based starting materials.

Furthermore, the use of photoredox catalysis, as seen in the radical annulation methods, aligns with green chemistry principles by utilizing visible light as a renewable energy source to drive chemical transformations. nih.govprinceton.edu

Structure Activity Relationship Sar Studies of 5 Fluorochroman 3 Carboxylic Acid Derivatives

Impact of Fluorine Substitution Position on Biological Activity

The introduction of a fluorine atom into a drug molecule can significantly modulate its biological activity by altering its electronic properties, lipophilicity, metabolic stability, and binding interactions. caymanchem.comescholarship.org The position of the fluorine atom on the chroman ring is critical in determining these effects.

While a study on the enzymatic resolution of the related (S)- and (R)-6-fluoro-chroman-2-carboxylic acid underscores the importance of fluorinated chromans as key building blocks for pharmaceuticals, it does not provide SAR data for the 3-carboxylic acid series or the 5-fluoro positional isomer. rsc.org The utility of both enantiomers of 6-fluoro-chroman-2-carboxylic acid in the synthesis of drugs like nebivolol (B1214574) highlights the stereospecific and position-dependent nature of the biological activity of these scaffolds. rsc.org Without direct experimental data, any comparison between the 5-fluoro, 6-fluoro, and 8-fluoro isomers of chroman-3-carboxylic acid would be speculative.

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group is a common feature in many drugs and plays a crucial role in their interaction with biological targets. thermofisher.com It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it typically exists as a negatively charged carboxylate anion. This negative charge allows for strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in the binding pocket of a protein.

In the context of 5-Fluorochroman-3-carboxylic acid, the carboxylic acid at the 3-position is expected to be a key determinant of its biological activity. Its ability to form directed interactions with a target protein would likely be critical for anchoring the molecule in the binding site and orienting the fluorinated chroman core for optimal secondary interactions. The specific interactions, however, would be dependent on the topology and amino acid composition of the target's binding site, for which information is not available.

Conformational Analysis and Bioactivity

The fluorine atom at the 5-position can influence the conformational preferences of the chroman ring system through steric and electronic effects. However, a specific conformational analysis of this compound and its correlation with bioactivity has not been reported in the available literature. General principles suggest that the energetically preferred conformation that presents the key interacting groups (the carboxylic acid and the fluorinated ring) in a spatially optimal arrangement for binding to a target will exhibit the highest biological activity.

Rational Design Principles for Novel this compound Analogs

Based on general medicinal chemistry principles and the limited information on related compounds, several rational design strategies could be proposed for novel analogs of this compound:

Modification of the Carboxylic Acid: The carboxylic acid could be replaced with bioisosteres—other functional groups that mimic its properties but may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and acylsulfonamides.

Systematic Exploration of Substituents on the Chroman Ring: In addition to fluorine, other substituents could be introduced at various positions on the aromatic ring to probe for additional beneficial interactions with a biological target. This would help to build a more comprehensive SAR profile.

Stereochemical Control: The synthesis of enantiomerically pure (R)- and (S)-5-Fluorochroman-3-carboxylic acid would be essential to determine which enantiomer is more active and to optimize the therapeutic profile.

Scaffold Hopping: The chroman ring system could be replaced with other heterocyclic scaffolds while retaining the key pharmacophoric elements to explore new chemical space and potentially discover novel compounds with improved properties.

In the absence of detailed biological data for this compound, these rational design principles remain hypothetical. The successful design of novel analogs would necessitate the synthesis and biological evaluation of a focused library of compounds to establish a clear and actionable structure-activity relationship.

Computational and Theoretical Investigations of 5 Fluorochroman 3 Carboxylic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

While direct molecular docking studies on 5-Fluorochroman-3-carboxylic acid with Receptor Tyrosine Phosphatase B (PtpB) are not extensively documented in publicly available literature, research on structurally related fluorinated chroman derivatives provides significant insights into potential binding interactions. PtpB is a key virulence factor in Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tubercular agents.

A study on N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide derivatives, which share the fluorinated chroman core, has demonstrated their potential as PtpB inhibitors through molecular docking. researchgate.net These studies revealed that the fluorinated chroman moiety can engage in significant hydrophobic interactions within the active site of PtpB. For instance, a derivative, compound 5d in the study, exhibited a large hydrophobic surface contact with key residues such as Ile207, Phe211, Met206, Ile203, Phe161, Phe80, Met126, Tyr130, and Val231, which line the entrance to the enzyme's active site. researchgate.net The predicted docking score for this compound was 4664, indicating a strong binding affinity. researchgate.net

Based on these findings, it can be extrapolated that this compound would likely orient its fluorinated benzene (B151609) ring within this hydrophobic pocket. The fluorine atom at the 5-position could enhance these interactions and potentially form specific contacts with the protein. The carboxylic acid group at the 3-position is expected to be a critical determinant of binding, likely forming hydrogen bonds with polar residues in the PtpB active site, thereby anchoring the molecule. The following table summarizes key interacting residues in PtpB identified from studies on analogous compounds.

| Interacting Residue | Interaction Type |

| Ile207 | Hydrophobic |

| Phe211 | Hydrophobic |

| Met206 | Hydrophobic |

| Ile203 | Hydrophobic |

| Phe161 | Hydrophobic |

| Phe80 | Hydrophobic |

| Met126 | Hydrophobic |

| Tyr130 | Hydrophobic |

| Val231 | Hydrophobic |

The chroman scaffold is a versatile pharmacophore found in a variety of biologically active compounds, suggesting that this compound may interact with other biological targets. Molecular docking studies on related chromone (B188151) derivatives have identified potential interactions with enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. researchgate.net In these studies, chromone derivatives were shown to bind within the active site of COX-2, with their interaction energies indicating a potential for inhibitory activity. researchgate.net

Furthermore, computational studies on chromone-3-carboxylic acid have identified it as a potential sugar phosphatase inhibitor. nih.gov These docking studies are essential for hypothesis generation and guiding the experimental validation of the biological activity of new chemical entities like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound are not available, QSAR studies on broader classes of chromone and chroman derivatives have been conducted to predict various biological activities, including antioxidant and fungicidal effects. frontiersin.orgnih.gov

2D-QSAR models for a series of 3-iodochromone derivatives as potential fungicides have been developed using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. frontiersin.org The best model, generated using MLR, showed a high correlation coefficient (r²) of 0.943 and a predictive r² of 0.837. frontiersin.org This model identified several key descriptors influencing fungicidal activity, including electronic and topological parameters. frontiersin.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to synthetic chromone derivatives to understand their antioxidant properties. nih.gov These models correlate the steric and electrostatic fields of the molecules with their biological activity. A study on chromone derivatives yielded a highly predictive model with a cross-validated r² (q²) of 0.771 and a predictive r² of 0.924, highlighting the importance of the spatial arrangement of substituents for antioxidant activity. nih.gov

For this compound, a QSAR model would likely incorporate descriptors related to its fluorine substitution, such as electronegativity and lipophilicity, as well as the electronic properties of the carboxylic acid group.

Predictive modeling of pharmacological efficacy aims to forecast the therapeutic effectiveness of a compound based on its structural and physicochemical properties. This can be achieved by developing QSAR models that correlate in vitro or in vivo efficacy data with molecular descriptors.

For a compound like this compound, a predictive model for its pharmacological efficacy would require a dataset of structurally similar compounds with known efficacy against a specific target. By analyzing the structural features that contribute to higher efficacy, such as the position and nature of substituents on the chroman ring, a predictive model can be built. For instance, in the context of anti-tubercular activity against PtpB, a model could be developed to predict the inhibitory concentration (IC₅₀) based on descriptors that capture the strength of interaction with the hydrophobic and polar regions of the active site. The success of such a model relies on the availability of a robust and diverse training set of compounds.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights into the dynamic behavior of the binding interactions.

The simulation tracks the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and fluctuating RMSD over the simulation time, indicating that the ligand remains bound in a consistent orientation. Conversely, a large and increasing RMSD may suggest that the ligand is unstable in the binding pocket and may dissociate.

Furthermore, MD simulations can elucidate the specific interactions that contribute to the stability of the complex, such as the persistence of hydrogen bonds and hydrophobic contacts over time. This detailed understanding of the dynamic nature of the ligand-protein interaction is crucial for the rational design of more potent and stable inhibitors.

Mechanistic Computational Studies of Reaction Pathways and Selectivity

Currently, there is a notable absence of publicly available, specific computational studies detailing the mechanistic pathways and selectivity of reactions involving this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and selectivity (regio-, chemo-, and stereo-), dedicated research on this particular fluorinated chroman derivative appears to be limited.

In general, computational studies on related structures, such as the synthesis of chroman-4-ones and the electrophilic fluorination of aromatic compounds, provide a foundational understanding of the likely reaction dynamics. For instance, the synthesis of the chroman ring system often involves cyclization reactions. rsc.orgacs.org Computational modeling of these cyclization processes can reveal the energy profiles of different potential pathways, including the identification of key intermediates and transition states. researchgate.net Such studies can predict whether a reaction will proceed via a concerted or stepwise mechanism and can quantify the activation barriers for each step.

Furthermore, investigations into electrophilic fluorination reactions using reagents like Selectfluor have been a subject of theoretical study. researchgate.netresearchgate.netrsc.org These studies often explore the nature of the fluorinating species, the interaction with the substrate through the formation of π-complexes, and the energetics of single electron transfer (SET) versus SN2 pathways. researchgate.netresearchgate.netrsc.org The insights from these studies on simpler aromatic systems could, in principle, be extended to model the fluorination of a chroman scaffold, providing predictions on the most likely site of fluorination and the stereochemical outcome.

However, without specific computational data for this compound, any discussion of its reaction pathways and selectivity remains speculative. Detailed mechanistic insights, including quantitative data on reaction barriers and the stability of intermediates, would require dedicated computational investigations. Such studies would be invaluable for optimizing existing synthetic routes or designing novel pathways to this and related fluorinated chroman derivatives.

Exploration of Biological Applications of 5 Fluorochroman 3 Carboxylic Acid in Preclinical Research

In Vitro Pharmacological Evaluations

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Chromone (B188151) derivatives, including those with a fluorine substituent, have been investigated for their potential antimicrobial effects. nih.govnih.gov Studies have shown that certain fluorinated compounds exhibit significant antibacterial and antifungal activities. nih.govgoogle.com

Fluoroquinolones, a major class of antibacterial agents, act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov The development of new fluoroquinolone derivatives is driven by the need to overcome resistance mechanisms. nih.gov While specific studies on the antimicrobial activity of 5-fluorochroman-3-carboxylic acid are not extensively detailed in the provided results, the broader class of fluorinated heterocyclic compounds, including chromones, has shown promise. For instance, various chromone derivatives have demonstrated activity against several Candida species, which are common fungal pathogens. nih.govmdpi.com The antifungal mechanism of some chromones is believed to involve the disruption of the fungal cell membrane. mdpi.comfrontiersin.org

The introduction of a fluorine atom can enhance the antimicrobial potency of a compound. nih.gov For example, fluorinated analogs of some anti-tuberculosis agents have shown increased activity against Mycobacterium tuberculosis. nih.gov Specifically, certain fluorobenzoylthiosemicarbazides have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial Activity of Selected Fluorinated and Chromone Compounds

| Compound Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Fluorinated Thiacetazone (B1682801) Analog | Mycobacterium tuberculosis H37-Rv | 20-fold more potent than parent compound | nih.gov |

| Chromone-3-carbonitriles | Candida albicans | Antifungal and antibiofilm activity | nih.gov |

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at MICs of 7.82 to 31.25 µg/mL | nih.gov |

This table is for illustrative purposes and includes data on related compound classes to provide context for the potential antimicrobial applications of fluorinated chromans.

Anticancer Research Applications

Fluorinated compounds are also prominent in anticancer drug development. The inclusion of fluorine can lead to enhanced cytotoxicity against cancer cell lines. Research into 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown cytotoxic effects against triple-negative breast cancer, prostate carcinoma, and melanoma cell lines. nih.gov

Similarly, derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and evaluated for their anti-breast cancer potential. nih.gov These compounds exhibited cytotoxicity against the MCF-7 breast cancer cell line while showing minimal toxicity to normal human dermal fibroblasts. nih.gov One ester derivative, in particular, demonstrated a half-maximal effective concentration (EC50) of 4.7 µM. nih.gov This highlights the potential of carboxylic acid-containing scaffolds in the design of new anticancer agents.

While direct studies on this compound in anticancer research are not specified in the provided results, the known anticancer properties of fluorinated molecules and carboxylic acid derivatives suggest a potential area for future investigation. nih.govnih.govnih.gov

Table 2: Cytotoxic Activity of Related Carboxylic Acid Derivatives

| Compound | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | MDA-MB-231 (TNBC), PPC1 (Prostate), A375 (Melanoma) | Hydrazone-containing compounds were the most cytotoxic. | nih.gov |

This table presents data on structurally related compounds to illustrate the potential of carboxylic acid derivatives in cancer research.

Modulation of Specific Biological Pathways (e.g., 5-HT1A receptor, serotonin (B10506) transporter, TBK1/IKKε)

The serotonin transporter (SERT) is a key target for many antidepressant medications. nih.govmeduniwien.ac.at Fluorinated compounds have been developed to probe the structure and function of SERT. nih.gov For example, 6-fluoro-serotonin has been studied as a substrate for the neuronal serotonin transporter. sigmaaldrich.com The unique properties of fluorine can be leveraged to create potent and selective ligands for such targets.

In the realm of inflammatory signaling, the kinases TBK1 and IKKε are important targets. The drug amlexanox, which contains a carboxylic acid moiety, is known to inhibit these kinases. nih.gov Structural studies have revealed how the carboxylic acid group interacts with the kinase active site. nih.gov Modifications of this group, such as converting it to an amide or ester, can significantly reduce inhibitory potency, highlighting the critical role of the carboxylic acid. nih.gov Conversely, replacing the carboxylic acid with a tetrazole bioisostere has been shown to enhance potency. nih.gov

These findings suggest that a this compound scaffold could potentially be adapted to target these and other biological pathways where a carboxylic acid functional group is important for activity.

Preclinical Evaluation of Fluorochroman-Carboxylic Acids in Disease Models

Anti-tubercular Potency Assessments

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, and new drugs are urgently needed. nih.govresearchgate.net The fluoroquinolone class of antibiotics, which are carboxylic acid derivatives, are important in the treatment of TB. nih.govresearchgate.netnih.gov Research is ongoing to develop new quinoline (B57606) carboxylic acid derivatives with improved activity against both replicating and non-replicating M. tuberculosis. nih.gov

The active form of the first-line anti-TB drug pyrazinamide (B1679903) is pyrazinoic acid. nih.govresearchgate.netmdpi.com This suggests that the carboxylic acid functionality is crucial for anti-tubercular activity. Studies on fluoroanthranilic acid derivatives have also shown effectiveness against M. tuberculosis growing in biofilms, a state that often confers drug resistance. nih.gov

The introduction of fluorine into potential anti-TB agents can significantly enhance their potency. nih.gov For instance, a fluorinated analog of thiacetazone was found to be 20 times more potent against M. tuberculosis H37-Rv than the parent compound. nih.gov This underscores the potential of combining a fluorine substituent with a carboxylic acid moiety in the design of novel anti-tubercular drugs.

Table 3: Anti-tubercular Activity of Selected Carboxylic Acid-Containing Compounds

| Compound/Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Fluorinated Thiacetazone Analog | M. tuberculosis H37-Rv | 20-fold increase in potency compared to the parent compound. | nih.gov |

| Fluoroanthranilic Acids (5-FAA, 6-FAA) | M. tuberculosis (biofilm) | Effective at inhibiting bacterial growth in a biofilm state. | nih.gov |

| Arylated Quinoline Carboxylic Acids | M. tuberculosis | Active against replicating and non-replicating bacteria; inhibit DNA gyrase. | nih.gov |

Neuropharmacological Investigations

The serotonin transporter (SERT) is a critical protein in the central nervous system, and its dysfunction is implicated in various psychiatric disorders. nih.govmeduniwien.ac.atescholarship.org The development of ligands that can modulate SERT activity is a major focus of neuropharmacological research. Fluorinated derivatives have been synthesized to serve as radiotracers for imaging SERT in the brain using positron emission tomography (PET). nih.gov These tools are invaluable for studying the role of SERT in both healthy and diseased states.

While direct neuropharmacological investigations of this compound were not found in the provided search results, the known importance of fluorinated compounds and the chroman scaffold in targeting CNS proteins suggests that this compound could be a valuable tool in neuroscience research.

Anti-inflammatory and Antioxidant Potential

There is no available research data detailing the in vitro or in vivo anti-inflammatory and antioxidant properties of this compound.

Investigation of Metabolic Stability and Biotransformation Pathways

Information regarding the metabolic stability and biotransformation pathways of this compound from preclinical studies is not publicly available.

Future Research Directions and Emerging Paradigms for 5 Fluorochroman 3 Carboxylic Acid

Development of Novel Synthetic Routes for Stereoisomers and Complex Analogs

The biological activity of chiral molecules like 5-fluorochroman-3-carboxylic acid is intrinsically linked to their three-dimensional structure. Consequently, a primary focus of future research is the development of novel synthetic routes that provide precise control over stereochemistry. The synthesis of enantiomerically pure stereoisomers is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Advanced strategies such as asymmetric catalysis, employing chiral metal complexes or organocatalysts, are being explored to establish the chiral center at the C3 position of the chroman ring with high enantioselectivity. rsc.org The use of chiral auxiliaries, which temporarily impart their chirality to the molecule to guide the reaction before being cleaved, is another established method being refined for this specific scaffold. youtube.com

Beyond stereoisomers, researchers are designing synthetic pathways to create more complex analogs. This involves introducing diverse substituents at various positions on the chroman ring and the aromatic moiety to probe the structure-activity relationship (SAR) in greater detail. The goal is to develop robust, scalable, and efficient multi-step syntheses that can generate a library of diverse analogs for biological screening. nih.gov

Table 1: Synthetic Strategies and Objectives

| Synthetic Strategy | Primary Objective | Desired Outcome |

|---|---|---|

| Asymmetric Catalysis | Control stereochemistry at the C3 position. | Enantiomerically pure (R)- or (S)-5-fluorochroman-3-carboxylic acid. |

| Chiral Auxiliaries | Guide the stereoselective formation of key bonds. | High diastereomeric purity in synthetic intermediates. |

| Multi-component Reactions | Increase molecular complexity and efficiency. | Rapid generation of diverse and novel analogs. |

Advanced SAR and Mechanism of Action Elucidation

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to transforming a lead compound into a viable drug candidate. For this compound, advanced SAR studies will systematically explore how modifications to its chemical structure affect its biological activity. The role of the 5-fluoro substituent is of particular interest, as fluorination is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. Future studies will involve synthesizing analogs where the fluorine is moved to other positions or replaced with different functional groups to precisely map its contribution.

Parallel to SAR, elucidating the specific mechanism of action (MoA) at a molecular level is a critical endeavor. This involves moving beyond identifying the primary biological target to understanding the precise binding interactions. Biophysical techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of the compound bound to its target protein. nih.gov These structural insights reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity and selectivity, thereby guiding the rational design of more potent and specific analogs.

Table 2: Techniques for SAR and MoA Elucidation

| Technique | Purpose | Information Gained |

|---|---|---|

| High-Throughput Screening | Rapidly test a library of analogs for activity. | Identification of "hit" compounds and preliminary SAR trends. |

| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding. | Binding affinity (Kd), stoichiometry, and enthalpy/entropy changes. |

| X-ray Crystallography / Cryo-EM | Determine the 3D structure of the compound-target complex. | Precise binding mode and key molecular interactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the design-build-test-learn cycle in drug discovery. For this compound, these computational tools can be used to build predictive models based on existing SAR data. Quantitative Structure-Activity Relationship (QSAR) models can forecast the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.

Furthermore, AI algorithms can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. By screening virtual analogs for potential liabilities in silico, AI can help de-risk the development process and reduce late-stage failures. Generative AI models represent the next frontier, capable of designing entirely novel molecular structures based on a desired set of properties. These models can explore a vast chemical space to propose innovative this compound derivatives that a human chemist might not have conceived, potentially leading to compounds with superior efficacy and drug-like properties.

Exploration of New Therapeutic Areas and Biological Targets

While initial research on this compound may have been directed towards a specific disease, its unique chemical scaffold may hold potential against other biological targets and in different therapeutic areas. Future research will involve broader screening initiatives to uncover new applications.

One approach is phenotypic screening, where compound libraries are tested in disease-relevant cellular or organismal models without a preconceived target. This unbiased method can uncover unexpected therapeutic effects and identify novel mechanisms of action. Conversely, a target-based approach involves screening the compound and its analogs against a panel of known biological targets implicated in various diseases, such as kinases, ion channels, or nuclear receptors. The evaluation of fluorinated compounds as PET imaging agents for oncology is an example of exploring new applications for such molecules. nih.gov This dual approach of both phenotypic and target-based screening maximizes the chances of discovering new therapeutic value for the this compound scaffold.

Collaborative Research Frameworks in Fluorinated Chroman Chemistry

The complexity and cost of modern drug discovery make collaboration essential. The advancement of fluorinated chroman chemistry will increasingly rely on collaborative frameworks that unite the distinct strengths of academia, the pharmaceutical industry, and specialized contract research organizations (CROs).

These partnerships create a synergistic ecosystem:

Academic Institutions: Often lead in fundamental research, discovering novel biological pathways and developing innovative synthetic methods.

Pharmaceutical Companies: Provide the resources, infrastructure, and expertise for large-scale screening, lead optimization, preclinical development, and clinical trials.

Contract Research Organizations (CROs): Offer specialized services on demand, such as bespoke chemical synthesis, high-throughput screening, and regulatory-standard safety and toxicology studies.

Open innovation models, where data and insights are shared across institutions to tackle common challenges, are also gaining traction. Such collaborative frameworks distribute risk, reduce redundancy, and accelerate the translation of basic scientific discoveries into tangible clinical benefits, ultimately speeding up the development pipeline for promising compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluorochroman-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthetic routes often involve halogenation and cyclization steps. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve efficiency and yield compared to traditional reflux methods . Direct amination strategies using catalysts like Keplerate have achieved yields up to 97% under aqueous reflux conditions . Key factors include solvent choice (water vs. organic solvents), temperature control, and catalyst selection. For fluorinated analogs, electrophilic fluorination or halogen exchange reactions are critical precursors.

| Synthesis Method | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Keplerate Catalyst | Direct Amination | 97 | Reflux in water |

| Microwave-Assisted | Cyclization | 85–90 | 100°C, 40 min |

| Traditional Reflux | Halogenation | 60–75 | Toluene, 12 h, 110°C |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry and confirms the fluorine substitution pattern (e.g., C–F bond length ~1.35 Å) .

- NMR spectroscopy : -NMR detects fluorine environments (δ −110 to −120 ppm for aromatic F), while -NMR identifies chroman ring protons (δ 4.2–4.5 ppm for CH) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 210.0425 for CHFNO) .

Q. What in vitro models are used to assess the biological activity of fluorochroman carboxylic acid derivatives?

- Methodological Answer : Common assays include:

- Enzyme inhibition studies : Fluorinated derivatives are tested against cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization assays .

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound under green chemistry principles?

- Methodological Answer :

- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst design : Use recyclable catalysts (e.g., Keplerate) to minimize waste .

- Energy efficiency : Microwave or ultrasound-assisted synthesis reduces reaction time and energy consumption by 40–60% .

- Example : Aqueous-phase synthesis with Keplerate catalyst achieved 97% yield in 2 h, eliminating organic solvent use .

Q. What strategies resolve contradictions in biological activity data among structurally similar fluorochroman derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., Cl vs. CF at position 8) to isolate contributing factors .

- Metabolic stability assays : Compare half-life (t) in liver microsomes to rule out pharmacokinetic confounding .

- Crystallographic docking : Map ligand-enzyme interactions (e.g., fluorine’s role in hydrogen bonding with COX-2) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Analyze Fukui indices to identify electrophilic centers (e.g., C-3 carboxyl group vs. C-5 fluorine) .

- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., polar protic solvents stabilize transition states) .

- InChI-based reactivity databases : Cross-reference PubChem data (e.g., InChIKey SNGVGGGGVMZBDH for fluorinated analogs) to predict byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.